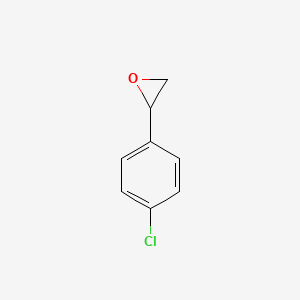

2-(4-Chlorophenyl)oxirane

Description

Contextualization within Organochlorine Chemistry and Epoxide Research

2-(4-Chlorophenyl)oxirane, also known as 4-chlorostyrene (B41422) oxide, is classified as both an organochlorine compound and an epoxide. tcichemicals.comsigmaaldrich.com This dual identity places it in a unique position for chemical investigation. Organochlorine compounds are organic molecules containing at least one covalently bonded chlorine atom, and their study is a significant subdiscipline of organic chemistry. The presence of the chlorine atom on the phenyl ring in this compound influences the molecule's electronic properties and reactivity. cymitquimica.com Specifically, the electron-withdrawing nature of chlorine increases the electrophilicity of the epoxide ring, enhancing its reactivity toward nucleophiles compared to non-halogenated analogs.

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by a strained ring structure. This ring strain makes them highly reactive intermediates, susceptible to ring-opening reactions by a wide variety of nucleophiles, including water, alcohols, and amines. smolecule.comontosight.ai These reactions are fundamental in organic synthesis for creating a diverse array of functionalized molecules. ontosight.ai Research on chlorinated epoxides like this compound provides critical models for understanding stereoelectronic effects and the mechanisms of these ring-opening reactions. The compound's bifunctionality—a reactive epoxide ring and a chlorinated aromatic system—makes it a versatile substrate for synthesizing complex heterocyclic structures and other valuable chemical entities.

Overview of Foundational Research Trajectories

Foundational research on this compound and related epoxides has been driven by their utility as reactive intermediates. Early investigations into such compounds were often linked to industrial applications, including the production of polymers and agrochemicals. The synthesis of oxiranes is a well-established area of organic chemistry, with several general methods applicable to the preparation of this compound. Common synthetic routes include the epoxidation of 4-chlorostyrene, often using reagents like peracetic acid, or the reaction of 4-chlorobenzaldehyde (B46862) with a sulfur ylide, such as one generated from trimethylsulphoxonium iodide. biosynth.commolbase.comresearchgate.net

A significant trajectory in the research of related, more complex chlorophenyl oxiranes has been their role as key intermediates in the synthesis of commercially important products. For instance, structurally similar epoxides serve as precursors to potent fungicides like tebuconazole (B1682727) and cyproconazole. google.comsmolecule.com The synthesis of these agrochemicals often involves the nucleophilic opening of the epoxide ring by a triazole group. smolecule.com The specific stereochemistry of the oxirane can be crucial, influencing its reactivity and the properties of the final product, which has led to research into enantioselective syntheses. cymitquimica.combiosynth.com

Scope and Contribution to Organic Synthesis and Chemical Biology

The academic and practical contributions of this compound are most evident in the fields of organic synthesis and chemical biology. In organic synthesis, it serves as a versatile building block. biosynth.com Its high reactivity allows for its transformation into a wide range of functional groups and more complex molecular architectures. ontosight.aiontosight.ai The ring-opening of the epoxide can lead to the formation of β-amino alcohols or diols, which are important structural motifs in many biologically active molecules. Furthermore, its derivatives are used in the production of epoxy resins for adhesives, coatings, and composite materials. cymitquimica.comontosight.ai The compound is also an intermediate in the synthesis of fine chemicals and specialty polymers. cymitquimica.comontosight.ai For example, it has been used in the preparation of Oxomolybdenum Cyanophenyl Corroles. chemicalbook.com

In the realm of chemical biology, this compound and its analogs are valuable tools for studying biological processes. They are used to investigate enzyme-catalyzed reactions, particularly those involving epoxide hydrolases. biosynth.comresearchgate.net The chiral nature of many of these epoxides makes them useful substrates for probing the enantioselectivity of enzymes. biosynth.com Some derivatives have been studied for their potential pharmacological effects, such as the inhibition of enzymes like carnitine palmitoyltransferase I (CPT1), which is involved in fatty acid metabolism. nih.gov This makes such compounds useful for investigating metabolic disorders. The reactivity of the epoxide ring allows it to form covalent bonds with nucleophilic sites in biomolecules, enabling its use in studying enzyme mechanisms and interactions at a molecular level.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWLXNDOMYKTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950565 | |

| Record name | 2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-86-5 | |

| Record name | 4-Chlorostyrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2788-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorostyrene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSTYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M51K7C6AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl Oxirane

Catalytic Epoxidation Strategies

Catalytic epoxidation represents a cornerstone of modern organic synthesis, offering efficient and selective routes to epoxides from alkenes. The direct oxidation of 4-chlorostyrene (B41422) is the most common pathway to 2-(4-chlorophenyl)oxirane.

Electrochemical Epoxidation Routes for this compound Synthesis

Electrochemical methods for olefin epoxidation are gaining traction as a green and sustainable alternative to traditional chemical processes. acs.org These methods can operate at room temperature and pressure, minimizing energy consumption and avoiding the use of hazardous reagents. acs.org The core principle involves the electrochemical generation of a reactive oxygen species that then epoxidizes the alkene.

One promising approach involves the use of manganese oxide nanoparticles as a catalyst in an electrochemical cell. acs.org In this system, water is split to provide the oxygen source for the epoxidation reaction. acs.org While direct electrochemical epoxidation of 4-chlorostyrene is an area of active research, the general mechanism often involves the reaction of the alkene with electrochemically generated reactive oxygen intermediates on the electrode surface. acs.orgnih.gov Challenges in this field include controlling the selectivity of the reaction to favor epoxide formation over other oxidation products and optimizing current densities and Faradaic efficiencies. acs.org

Indirect electrochemical epoxidation is another viable route. acs.orgnih.gov This strategy involves the electrochemical generation of a mediator, such as a halide or hydrogen peroxide, which then carries out the epoxidation of the alkene in the bulk solution. nih.govchinesechemsoc.org For instance, the electrochemical reduction of oxygen can produce hydrogen peroxide, which can then be used for the epoxidation of olefins. chinesechemsoc.org

Organocatalytic Systems for Olefin Epoxidation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for a wide range of chemical transformations, including epoxidation. nih.gov Chiral organocatalysts can facilitate the transfer of an oxygen atom to an olefin with high enantioselectivity, yielding chiral epoxides that are valuable building blocks in medicinal chemistry. nih.gov

Recent studies have identified 2,2,2-trifluoroacetophenone (B138007) as a highly efficient organocatalyst for the epoxidation of various olefins, including substituted styrenes. acs.orgnih.gov This catalyst, in combination with a green oxidant like hydrogen peroxide (H₂O₂), offers a cheap, mild, fast, and environmentally friendly protocol for epoxidation. nih.govorganic-chemistry.org Research has demonstrated that this system can achieve high to quantitative yields of epoxides with low catalyst loadings (2–5 mol%) and short reaction times. acs.orgorganic-chemistry.org

The effectiveness of 2,2,2-trifluoroacetophenone is attributed to its activation by the oxidant, forming a more reactive intermediate capable of efficient oxygen transfer to the double bond. acs.org The substrate scope is broad, encompassing mono-, di-, and trisubstituted olefins. acs.orgnih.gov

The efficiency of the 2,2,2-trifluoroacetophenone-catalyzed epoxidation is highly dependent on the reaction conditions. uitm.edu.my Optimization studies are crucial to maximize yield and selectivity.

Solvent: The choice of solvent plays a critical role. Studies have shown that tert-butyl alcohol is an effective solvent for this reaction system. organic-chemistry.org

Oxidant Stoichiometry: Fine-tuning the amount of hydrogen peroxide and any co-reagents like acetonitrile (B52724) is essential. Research has demonstrated that reducing the equivalents of both H₂O₂ and acetonitrile can be achieved without compromising the yield. acs.org

Catalyst Loading: One of the significant advantages of this system is the low catalyst loading required, typically in the range of 2-5 mol%, which makes the process more economical and sustainable. acs.orgorganic-chemistry.org

Table 1: Optimization of Reaction Parameters for the Epoxidation of 1-Phenylcyclohexene using 2,2,2-Trifluoroacetophenone

| Entry | Catalyst Loading (mol %) | H₂O₂ (equiv) | MeCN (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | - | 8 | - | t-BuOH/Buffer | 1 | 11 |

| 2 | 5 | 8 | - | t-BuOH/Buffer | 1 | >99 |

| 3 | 5 | 2 | 2 | t-BuOH/Buffer | 1 | >99 |

| 4 | 2 | 2 | 2 | t-BuOH/Buffer | 1 | >99 |

Data adapted from research on the epoxidation of 1-phenylcyclohexene as a model substrate. acs.org

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of enantiomerically pure epoxides is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral molecule is often dependent on its stereochemistry. researchgate.net Two primary strategies are employed to obtain single enantiomers of this compound: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric epoxidation aims to directly produce one enantiomer in excess. This can be achieved using chiral catalysts, such as chiral ruthenium porphyrin complexes, which have shown remarkable activity and enantioselectivity in the epoxidation of styrene (B11656) derivatives. nih.gov For example, certain engineered P450 enzymes have demonstrated high (R)-enantioselectivity for the epoxidation of para-chlorostyrene. nih.gov

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This typically involves reacting the racemic epoxide with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Another common method is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, leading to the separation of the enantiomers. nih.gov

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to directly produce one enantiomer of a chiral molecule over the other. For this compound, this is typically achieved through the asymmetric epoxidation of its prochiral precursor, 4-chlorostyrene. Catalytic asymmetric synthesis is a prominent method, employing chiral catalysts to direct the reaction towards the desired stereoisomer. researchgate.net These methods are highly sought after as they can provide optically active compounds with high enantiomeric purity directly, avoiding the need for subsequent resolution steps. The development of such catalytic systems is a major goal in modern organic synthesis, aiming to expand the chemical space of important scaffolds like oxiranes. rsc.org

Diastereomeric Resolution Techniques

When a racemic mixture of this compound is produced, diastereomeric resolution can be employed to separate the enantiomers. This classical technique involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral resolving agent. researchgate.net This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization or chromatography. nih.gov After separation, the chiral resolving agent is chemically removed to yield the isolated, pure (R)- and (S)-enantiomers of this compound. The selection of an appropriate chiral resolving agent is crucial and often determined empirically. researchgate.net

Preparation and Isolation of (R)- and (S)-2-(4-Chlorophenyl)oxirane

The preparation of enantiomerically pure forms of this compound often relies on enzymatic methods, specifically using epoxide hydrolases (EHs). One effective strategy is the kinetic resolution of racemic this compound (rac-pCSO) via enantioconvergent hydrolysis. frontiersin.org This process can utilize a pair of EHs with complementary regioselectivities. For instance, a bi-enzymatic system using recombinant E. coli cells expressing different epoxide hydrolases can hydrolyze rac-pCSO to produce (R)-p-chlorophenyl-1,2-ethanediol with high enantiomeric excess and yield. frontiersin.org In one study, this method successfully converted 300 mM of the racemic epoxide into the (R)-diol with an 87.8% enantiomeric excess and a 93.4% yield. frontiersin.org The unreacted (S)-2-(4-chlorophenyl)oxirane can then be isolated from the reaction mixture, effectively separating the two enantiomers.

Table 1: Enzymatic Resolution of rac-2-(4-Chlorophenyl)oxirane

| Parameter | Value |

|---|---|

| Starting Material | rac-2-(4-Chlorophenyl)oxirane (rac-pCSO) |

| Method | Bi-enzymatic enantioconvergent hydrolysis |

| Product | (R)-p-chlorophenyl-1,2-ethanediol |

| Enantiomeric Excess (eep) | 87.8% |

| Yield | 93.4% |

| Space-Time Yield (STY) | 8.63 g/L/h |

Data derived from a study on the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol. frontiersin.org

Conventional and Multi-Step Synthesis Pathways

Conventional methods for synthesizing this compound and its derivatives often involve robust, well-established chemical transformations.

Synthesis from Halogenated Precursors

The synthesis of this compound typically starts from halogenated aromatic precursors. A common and direct precursor is 4-chlorostyrene, which can be epoxidized to form the target oxirane. Another approach involves the reaction of a ketone, such as 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, with a sulfur ylide generated from trimethylsulphonium methyl sulphate. google.com This reaction, known as the Corey-Chaykovsky reaction, forms the corresponding oxirane. The process involves reacting dimethyl sulfide (B99878) with dimethyl sulfate (B86663) to form the sulfonium (B1226848) salt, which then reacts with the ketone in the presence of a base. google.com The choice of solvent can be critical; for example, using tert-butanol (B103910) instead of acetonitrile has been shown to improve yields and reduce reaction times for related oxiranes. google.com

Oxidative Reactions for Oxirane Formation

The formation of the oxirane ring is an oxidation reaction. The most common method is the direct epoxidation of the alkene double bond of 4-chlorostyrene. This transformation is typically achieved using peroxy acids (e.g., m-CPBA) or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. In an industrial context, processes for manufacturing oxiranes often involve the epoxidation of olefins. google.com For instance, propylene (B89431) is epoxidized to produce 1,2-epoxypropane. google.com A similar principle applies to the synthesis of this compound from 4-chlorostyrene, where the electron-rich double bond is oxidized to form the three-membered ether ring.

"One-Pot" Synthetic Protocols for this compound Derivatives

"One-pot" synthesis protocols are highly efficient as they allow for the construction of complex molecules in a single reaction vessel without isolating intermediates, saving time, reagents, and reducing waste. While specific one-pot protocols for this compound itself are less commonly detailed, methods for its derivatives, such as 1,2,4-oxadiazoles, demonstrate this principle. For example, a one-pot synthesis of 3-(4-chlorophenyl)-5-(prop-1-enyl)-1,2,4-oxadiazole involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833) intermediate. ias.ac.in This intermediate is then reacted in the same pot with an acylating agent like crotonoyl chloride, followed by cyclization to form the final oxadiazole derivative. ias.ac.in Such strategies, which often involve sequential addition of reagents, are a cornerstone of modern synthetic efficiency. ias.ac.innih.gov

Table 2: Comparison of Synthetic Approaches

| Approach | Key Feature | Common Precursor(s) | Typical Reagents |

|---|---|---|---|

| Enantioselective Synthesis | Direct formation of a single enantiomer | 4-Chlorostyrene | Chiral catalysts, oxidizing agents |

| Diastereomeric Resolution | Separation of a racemic mixture | Racemic this compound | Chiral resolving agents (e.g., chiral acids/bases) |

| Kinetic Resolution | Enzymatic separation of enantiomers | Racemic this compound | Epoxide hydrolases |

| From Halogenated Precursors | Utilizes readily available starting materials | 4-Chlorostyrene, 4-chloro-substituted ketones | m-CPBA, Sulfur ylides |

| "One-Pot" Synthesis | Multiple steps in a single flask | Aryl nitriles, hydroxylamine | Acyl chlorides, catalysts |

Purification Methodologies and Yield Optimization in this compound Synthesis

The efficient synthesis of this compound hinges on two critical aspects: the optimization of reaction conditions to maximize the yield and the implementation of effective purification methodologies to isolate the target compound in high purity. This section delves into the strategies employed to achieve these objectives, drawing upon established principles in organic synthesis and epoxide chemistry.

Purification Methodologies

The purification of this compound from a crude reaction mixture is essential to remove unreacted starting materials, catalysts, solvents, and byproducts. The choice of purification technique is dictated by the physical properties of the epoxide and the nature of the impurities.

Common impurities in the synthesis of oxiranes can include carbonyl-containing compounds such as aldehydes and ketones. google.com The physical properties of this compound, such as its boiling point of 230°C and its liquid state at room temperature, inform the selection of appropriate purification methods. tcichemicals.comchemicalbook.com

Fractional Distillation: Given that this compound is a liquid with a relatively high boiling point, fractional distillation under reduced pressure is a primary method for its purification on a larger scale. chemicalbook.com This technique is effective in separating the desired epoxide from lower-boiling solvents and starting materials, as well as higher-boiling byproducts. The efficiency of the separation is dependent on the difference in boiling points between the components of the mixture and the efficiency of the distillation column.

Chromatography: For achieving very high purity, particularly on a laboratory scale, column chromatography is a valuable technique. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is optimized to achieve maximum separation between the product and any closely related impurities. Purity is often assessed by methods such as Gas Chromatography (GC), with commercial suppliers reporting purities of >98.0%. tcichemicals.com

Chemical Purification: In some instances, chemical treatment is employed to remove specific, reactive impurities. For example, processes have been developed to remove carbonyl impurities from epoxides by reacting them with compounds containing an unsubstituted NH2 group, followed by distillation. google.com Another approach involves treating the impure epoxide with solid sodium bisulphite to form addition compounds with aldehydes, which can then be separated. google.com

Table 1: Purification Techniques for this compound

| Method | Principle | Applicability to this compound Synthesis |

|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. | Highly suitable for large-scale purification due to the compound's liquid nature and high boiling point. chemicalbook.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for achieving high purity on a laboratory scale; purity often confirmed by GC. tcichemicals.com |

| Chemical Treatment | Selective reaction of impurities to facilitate their removal. | Can be used to remove specific byproducts like carbonyl compounds prior to final distillation. google.comgoogle.com |

Yield Optimization

Optimizing the synthetic yield of this compound involves the systematic variation of reaction parameters to favor the formation of the desired product while minimizing side reactions. The principles of reaction optimization are broadly applicable to the epoxidation of 4-chlorostyrene, the typical precursor.

Key factors that influence the yield include the stoichiometry of reactants, the choice of solvent, reaction temperature, and reaction time. researchgate.netscielo.br For instance, the molar ratio of the oxidizing agent to the alkene is a critical parameter. An excess of the alkene can sometimes be used to ensure complete consumption of a more expensive oxidant and to minimize over-oxidation or side reactions. Conversely, adjusting the equivalents of the oxidant can be crucial for driving the reaction to completion. researchgate.net

The selection of an appropriate solvent is also paramount. The solvent must solubilize the reactants and should not react with the epoxide product. Solvents can influence the reaction rate and selectivity, with some solvents providing a better balance between substrate conversion and product selectivity. scielo.br

Temperature and reaction time are interdependent variables. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or degradation of the product. researchgate.net Therefore, finding the optimal temperature and a reaction time that allows for maximum conversion without significant byproduct formation is essential. scielo.br

Table 2: Key Parameters for Yield Optimization in Epoxidation Reactions

| Parameter | Variable | General Impact on Yield |

|---|---|---|

| Reactant Stoichiometry | Molar ratio of alkene to oxidant. | Affects conversion rate and can minimize side reactions. researchgate.netacs.org |

| Solvent | Polarity, aprotic/protic nature. | Influences reactant solubility, reaction rate, and product selectivity. scielo.br |

| Temperature | Reaction temperature (°C). | Controls the rate of reaction; optimization is needed to avoid byproduct formation at higher temperatures. researchgate.net |

| Reaction Time | Duration of the reaction (hours). | Needs to be optimized to achieve maximum conversion while minimizing product degradation or side reactions. scielo.br |

| Catalyst | Presence and type of catalyst. | Can significantly increase reaction rate and selectivity, allowing for milder reaction conditions. |

| Oxidant | Type of oxidizing agent (e.g., m-CPBA, H₂O₂, peracids). | The choice of oxidant affects efficiency, selectivity, and the byproduct profile. |

By carefully controlling these parameters, chemists can significantly improve the isolated yield of this compound, making its synthesis more efficient and cost-effective.

Detailed Spectroscopic Characterization and Structural Analysis of 2 4 Chlorophenyl Oxirane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2-(4-chlorophenyl)oxirane provides valuable information about the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the 4-chlorophenyl group appear as a multiplet in the range of δ 7.29-7.34 ppm. rsc.org The protons on the oxirane ring are diastereotopic and exhibit distinct chemical shifts and coupling patterns. The proton on the carbon atom adjacent to the aromatic ring (the benzylic proton) typically appears as a multiplet, while the two protons on the other carbon of the oxirane ring also present as multiplets due to their different spatial relationships with the chlorophenyl group.

Table 1: Experimental ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

| Aromatic H (H-2, H-6) | 7.29 (m) | CDCl₃ |

| Aromatic H (H-3, H-5) | 7.34 (m) | CDCl₃ |

| Oxirane CH | 4.84 (m) | CDCl₃ |

| Oxirane CH₂ | 3.59-3.69 (m) | CDCl₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the 4-chlorophenyl group exhibit distinct resonances. The carbon atom bonded to the chlorine (C-4) and the carbon atom bonded to the oxirane ring (C-1) are readily identifiable. The remaining aromatic carbons (C-2, C-3, C-5, C-6) also show characteristic chemical shifts. The two carbon atoms of the oxirane ring are also distinguishable.

Table 2: Experimental ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| Aromatic C-1 | 138.3 | CDCl₃ |

| Aromatic C-4 | 134.1 | CDCl₃ |

| Aromatic C-3, C-5 | 128.7 | CDCl₃ |

| Aromatic C-2, C-6 | 127.4 | CDCl₃ |

| Oxirane CH | 73.2 | CDCl₃ |

| Oxirane CH₂ | 50.4 | CDCl₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. researchgate.netnih.gov These calculations, often performed using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts that are in good agreement with experimental values. researchgate.netresearchgate.net This predictive capability is invaluable for confirming structural assignments and for understanding the electronic factors that influence chemical shifts. researchgate.netnih.gov The accuracy of these predictions can be further enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes include the C-H stretching of the aromatic ring and the oxirane ring, C=C stretching of the aromatic ring, and the C-O-C stretching of the oxirane ring. The C-Cl stretching vibration is also observable. For instance, C=C stretching modes are typically found in the 1400-1650 cm⁻¹ region. researchgate.net The presence of the oxirane ring is often confirmed by bands associated with its ring breathing and deformation modes.

Theoretical calculations using DFT methods can be employed to compute the vibrational frequencies and intensities of this compound. researchgate.net These calculations aid in the assignment of the experimentally observed IR and Raman bands to specific vibrational modes of the molecule. researchgate.net By comparing the calculated and experimental spectra, a detailed understanding of the vibrational dynamics of the molecule can be achieved. Discrepancies between experimental and theoretical data can often be resolved by applying scaling factors to the computed frequencies to account for anharmonicity and other systematic errors in the calculations.

X-ray Diffraction Crystallography for Absolute Configuration and Solid-State Structure

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov For chiral molecules like this compound, single-crystal XRD is the definitive method for establishing the absolute configuration of stereogenic centers. researchgate.net

Single-Crystal X-ray Diffraction Data Analysis for Related Compounds

For instance, the crystal structure of (2R)-2-(2-chlorophenyl)oxirane derivatives has been analyzed, revealing planar conformations stabilized by various non-covalent interactions. Similarly, studies on 2-aminochalcone epoxides have used XRD to confirm their trans geometry in the solid state. mdpi.comsemanticscholar.org The absolute configuration of β-(4-chlorophenyl)-γ-butyrolactones was successfully determined by analyzing the crystallographic structures of their diastereoisomeric amide derivatives. scielo.org.mx

These studies consistently determine the crystal system, space group, and unit cell dimensions, which collectively define the crystal lattice. The data allows for the precise measurement of the strained three-membered oxirane ring and the orientation of the 4-chlorophenyl substituent.

Table 1: Representative Single-Crystal X-ray Diffraction Data for Compounds Related to this compound

| Compound | Crystal System | Space Group | Key Findings/Reference |

|---|---|---|---|

| 2-(4-nitrophenyl)-2-trichloromethyloxirane | Monoclinic | P2₁/n | Determination of the complete molecular geometry, including the oxirane and substituted phenyl rings. ugr.es |

| 2-Aminochalcone Epoxide 2a | Monoclinic | P2₁/n | Confirmed the trans orientation of the aryl and ketoaryl substituents about the epoxide ring. mdpi.com |

| 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole | Monoclinic | P2₁/c | Provided precise bond lengths and angles for the chlorophenyl group, which are comparable to those expected in this compound. researchgate.net |

| (2'R,3R)-N-((R)-1-phenylethyl)-3-(4-chlorophenyl)-4-hydroxybutanamide | Orthorhombic | P2₁2₁2₁ | Used as a derivative to indirectly determine the absolute configuration of the parent γ-butyrolactone. scielo.org.mx |

Correlation with Optimized Geometries

Modern structural analysis frequently combines experimental XRD data with theoretical calculations to achieve a more comprehensive understanding of molecular geometry. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are used to calculate the optimized, lowest-energy geometry of a molecule in the gas phase. researchgate.net Comparing these theoretical structures with the empirical solid-state structures from XRD provides valuable insights.

This correlation serves multiple purposes:

Validation: A strong agreement between the calculated and experimental geometries validates both the theoretical model and the quality of the XRD data. researchgate.net

Environmental Effects: Discrepancies between the two can highlight the influence of intermolecular forces (e.g., hydrogen bonding, π-π stacking) and crystal packing effects in the solid state, which are absent in the gas-phase calculations. mdpi.comsemanticscholar.org

Spectroscopic Assignment: Optimized geometries are crucial for accurately calculating and assigning spectroscopic data, such as NMR chemical shifts. semanticscholar.org

Studies on related epoxides and chlorophenyl derivatives have successfully employed this dual approach. For example, the analysis of 2-aminochalcone epoxides showed that the trans geometry observed in the XRD structure was confirmed by DFT calculations. mdpi.comsemanticscholar.org Furthermore, a comparative table of bond lengths and angles from both methods revealed a high degree of correlation, affirming the accuracy of the structural elucidation.

Table 2: Comparison of Selected Experimental (XRD) and Calculated (DFT) Geometrical Parameters for an Analogous Epoxyketone

| Parameter | Bond/Angle | XRD Value | DFT (B3LYP/6-311G) Value |

|---|---|---|---|

| Bond Length | C-O (epoxide) | ~1.45 Å | ~1.46 Å |

| Bond Length | C-C (epoxide) | ~1.47 Å | ~1.48 Å |

| Bond Angle | C-C-O (epoxide) | ~60° | ~59.5° |

| Torsion Angle | Aryl-Epoxide | -125.8° | -122.5° |

Data is representative, based on findings for 2-aminochalcone epoxides. mdpi.com

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₇ClO), the molecular weight is 154.59 g/mol . sigmaaldrich.comepa.gov

In electron ionization (EI) mass spectrometry, the primary ion observed is the molecular ion (M⁺•), which corresponds to the intact molecule having lost one electron. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum of this compound will exhibit two distinct molecular ion peaks at m/z 154 (for C₈H₇³⁵ClO) and m/z 156 (for C₈H₇³⁷ClO), with a characteristic intensity ratio of approximately 3:1.

The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. The fragmentation of this compound is expected to be analogous to that of its parent compound, styrene (B11656) oxide, with modifications influenced by the chloro-substituent. researchgate.netacs.org

Key fragmentation pathways likely include:

Loss of a CHO radical: Cleavage of the oxirane ring can lead to the loss of a formyl radical (•CHO), resulting in a prominent peak at m/z 125/127.

Formation of a tropylium-like ion: Rearrangement can lead to the formation of a chlorotropylium cation.

Cleavage to form a chlorophenyl cation: Fragmentation can yield a chlorophenyl cation at m/z 111/113.

Loss of the entire side chain: A peak corresponding to the benzyl-like cation [M - C₂H₃O]⁺ at m/z 111/113 is also highly probable.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 154 / 156 | Molecular Ion [M]⁺• | [C₈H₇ClO]⁺• |

| 125 / 127 | [M - CHO]⁺ | [C₇H₆Cl]⁺ |

| 119 / 121 | [M - Cl]⁺ | [C₈H₇O]⁺ |

| 111 / 113 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 89 | [M - CHO - Cl]⁺ or [M - Cl - CHO]⁺ | [C₇H₅]⁺ |

Fragmentation pattern is predicted based on the known mass spectra of styrene oxide and related chlorinated aromatic compounds. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorophenyl Oxirane

Nucleophilic Ring-Opening Reactions

The epoxide ring of 2-(4-chlorophenyl)oxirane is highly reactive towards nucleophiles, a characteristic that makes it a valuable intermediate in organic synthesis. smolecule.com The presence of the electron-withdrawing 4-chlorophenyl group further enhances the electrophilicity of the ring's carbon atoms, increasing its reactivity.

The ring-opening of epoxides like this compound generally proceeds through an S_N2-type mechanism. osaka-u.ac.jpresearchgate.net This process involves a backside attack by a nucleophile on one of the two carbon atoms of the oxirane ring, resulting in the cleavage of a carbon-oxygen bond and the simultaneous formation of a new carbon-nucleophile bond.

The regioselectivity of the attack—which of the two epoxide carbons is attacked—is dependent on the reaction conditions.

Under neutral or basic conditions: The nucleophile attacks the less sterically hindered carbon atom. For this compound, this is the terminal methylene (B1212753) (CH₂) carbon. This pathway is favored for strong nucleophiles.

Under acidic conditions: The oxygen atom of the epoxide is first protonated, forming a more reactive oxonium ion. This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon (the benzylic carbon attached to the chlorophenyl group). This preference is due to the greater ability of the benzylic position to stabilize the developing partial positive charge in the transition state. osaka-u.ac.jp

The electron-withdrawing nature of the chlorine atom on the phenyl ring increases the electrophilic character of the epoxide, making it more susceptible to nucleophilic attack compared to unsubstituted styrene (B11656) oxide.

This compound serves as a versatile substrate for reactions with a wide array of nucleophiles, leading to the formation of various functionalized products. evitachem.com

Amines: The reaction with primary or secondary amines yields β-amino alcohols. researchgate.net The nucleophilicity of the amine is a critical factor influencing the reaction rate. researchgate.net These reactions can be effectively carried out in water, which acts as an environmentally benign solvent. researchgate.net

Thiols: Thiols readily open the epoxide ring to form β-hydroxy thioethers. The thiol-epoxy reaction is known to be a rapid and efficient process. researchgate.net

Alcohols/Water: In the presence of an acid catalyst, alcohols or water act as nucleophiles. The reaction with water (hydrolysis) yields a diol, specifically 1-(4-chlorophenyl)ethane-1,2-diol. Similarly, alcohols produce the corresponding β-alkoxy alcohols. evitachem.com

Carbon Dioxide: In the presence of catalysts like alkali metal halides, this compound can react with carbon dioxide to form the corresponding five-membered cyclic carbonate, 4-(4-chlorophenyl)-1,3-dioxolan-2-one. oup.com

The table below summarizes the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile | Reaction Conditions | Major Product | Product Class |

| Amine (R₂NH) | Neutral/Basic | 1-(4-Chlorophenyl)-2-(dialkylamino)ethanol | β-Amino alcohol |

| Thiol (RSH) | Neutral/Basic | 1-(4-Chlorophenyl)-2-(alkylthio)ethanol | β-Hydroxy thioether |

| Water (H₂O) | Acid-catalyzed | 1-(4-Chlorophenyl)ethane-1,2-diol | Diol |

| Alcohol (ROH) | Acid-catalyzed | 1-(4-Chlorophenyl)-2-alkoxyethanol | β-Alkoxy alcohol |

| Carbon Dioxide (CO₂) | Catalytic (e.g., LiBr) | 4-(4-Chlorophenyl)-1,3-dioxolan-2-one | Cyclic Carbonate |

Table generated based on information from sources evitachem.comresearchgate.netoup.com.

Kinetic investigations reveal the influence of electronic effects on the reactivity of the epoxide ring. The rate of nucleophilic attack is significantly influenced by substituents on the aromatic ring.

In a comparative study of the reaction of various para-substituted styrene oxides with carbon dioxide catalyzed by sodium bromide, it was demonstrated that electron-withdrawing groups accelerate the reaction. oup.com A Hammett plot for this reaction yielded a positive ρ value, confirming that substituents that decrease electron density at the benzylic carbon enhance the rate of nucleophilic attack. oup.com Consequently, this compound exhibits higher reactivity compared to unsubstituted or electron-donating group-substituted styrene oxides. oup.com In this specific study, the reaction of this compound with CO₂ at 100°C for 30 minutes resulted in a quantitative yield of the corresponding cyclic carbonate, underscoring its high reactivity. oup.com

| p-Substituent on Styrene Oxide | Yield of Carbonate (%) | Relative Reactivity |

| OCH₃ | 40 | Lower |

| CH₃ | 67 | Moderate |

| H | 85 | High |

| Cl | 100 | Very High |

| NO₂ | 60* | High (with side reactions) |

Data adapted from a study on the reaction of substituted styrene oxides with CO₂. oup.com The high reactivity of the nitro-substituted compound also led to isomerization as a side product.

The ring-opening of epoxides is a stereospecific process. As the reaction proceeds via an S_N2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond. osaka-u.ac.jp This results in an inversion of the stereochemical configuration at the center of attack.

For a chiral epoxide such as (R)-2-(4-chlorophenyl)oxirane, this stereospecificity is paramount as it allows for the synthesis of enantiomerically pure products. cymitquimica.comscbt.com For instance, the reaction of (R)-2-(4-chlorophenyl)oxirane with a nucleophile will yield a product with a defined stereochemistry resulting from the inversion at the attacked carbon. This principle is fundamental in asymmetric synthesis, where chiral catalysts can be employed to achieve highly enantioselective ring-opening of prochiral or meso-epoxides. rsc.org

Oxidation and Reduction Transformations

The formation of a diol from an epoxide is most accurately described as a hydrolysis reaction, which is a specific type of nucleophilic ring-opening where water is the nucleophile. While some literature may broadly refer to transformations of epoxides, the direct conversion to a 1,2-diol is a hydrolytic process rather than an oxidation of the epoxide itself. Oxidation of epoxides with reagents like hydrogen peroxide typically leads to other products, such as aldehydes or ketones, through oxidative cleavage. google.com

The hydrolysis of this compound to yield 1-(4-chlorophenyl)ethane-1,2-diol is typically performed under acidic conditions. The acid catalyzes the reaction by protonating the epoxide oxygen, making the ring significantly more susceptible to attack by the weakly nucleophilic water molecule.

Conversion to Alcohols via Reduction

The reduction of this compound is a key transformation that yields valuable alcohol products. The strained oxirane ring is susceptible to ring-opening reactions, which can be achieved using various reducing agents.

One common method for the reduction of epoxides like this compound is through the use of metal hydrides. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of opening the epoxide ring to form alcohols. vulcanchem.com Catalytic hydrogenation represents another effective strategy for the reduction of this compound. vulcanchem.com

Recent studies have also explored catalytic hydroboration for the reduction of substituted epoxides. While traditional reducing agents like LiAlH₄, sodium borohydride (B1222165) (NaBH₄), and potassium borohydride (KBH₄) showed limited catalytic turnovers under neat conditions with pinacolborane, this area of research highlights ongoing efforts to develop milder and more selective reduction methods. nih.gov The synthesis of branched "Markovnikov" alcohols through the catalytic reduction of substituted epoxides is of significant interest to various chemical industries. nih.gov

The resulting alcohol, 2-(4-chlorophenyl)ethanol, is a valuable intermediate in its own right, with applications in further organic syntheses.

Cycloaddition Reactions and Functionalization

This compound readily participates in cycloaddition reactions, most notably with carbon dioxide, to yield five-membered cyclic carbonates. These reactions are of significant interest due to their utilization of CO2 as a C1 feedstock. mdpi.comgoogle.com

The cycloaddition of carbon dioxide to epoxides is a well-established method for the synthesis of cyclic carbonates. oup.comthieme-connect.com For this compound, this reaction can be catalyzed by various systems. Lithium bromide has been shown to be an effective catalyst for the reaction of various oxiranes with CO₂ at 100 °C under atmospheric pressure, affording the corresponding cyclic carbonates in quantitative yields. oup.com The rate of this reaction is influenced by the substituents on the oxirane ring, with electron-withdrawing groups, such as the 4-chlorophenyl group, increasing the reaction rate. oup.com

Other catalytic systems have also been explored. Seaweed powder, containing metal halides like potassium iodide, has been demonstrated as an effective and natural catalyst for CO₂ fixation into epoxides under solvent-free conditions. mdpi.com However, the deactivating effect of the para-chloro substituent on this compound can lead to lower conversions compared to other substituted styrene oxides. mdpi.com Aluminum(salen) complexes are also highly active catalysts for this transformation, even at ambient temperature and pressure. researchgate.net

Recent research has focused on the development of photocatalytic methods for CO₂ cycloaddition. These processes offer the potential for more sustainable and energy-efficient syntheses. The mechanism of photocatalytic CO₂ cycloaddition generally involves the activation of gas molecules by photogenerated electrons, while photogenerated holes facilitate the ring-opening of the epoxide. acs.org

While specific studies detailing the photocatalytic cycloaddition of this compound are emerging, the general principles of photocatalysis are applicable. For instance, visible-light-mediated reactions have been successfully used for other transformations involving oxiranes. The development of efficient photocatalysts, such as facet-dependent Cu₂O@Cu₃(HHTP)₂ heterojunctions, is a promising area of research for these cycloaddition reactions. acs.org

Role as a Versatile Synthetic Building Block

The reactivity of the epoxide ring makes this compound a valuable and versatile intermediate in organic synthesis. ontosight.ai Its ring-opening reactions with various nucleophiles provide access to a wide range of functionalized molecules. smolecule.com

The ring-opening of this compound with amines is a classical and important method for the synthesis of β-amino alcohols. asianpubs.orgresearchgate.net These compounds are significant intermediates in the preparation of biologically active molecules and chiral auxiliaries. asianpubs.orgmdpi.com The reaction typically proceeds via an Sₙ2 mechanism, where the amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding β-amino alcohol.

Similarly, the reaction of this compound with alcohols or phenols in the presence of a suitable catalyst can yield hydroxyethers. The epoxide ring is opened by the alcohol nucleophile, resulting in the formation of a new carbon-oxygen bond. The synthesis of poly(hydroxyether ketone) and its copolymers often involves the reaction of epoxides with active hydrogen compounds like bisphenols. researchgate.net

This compound and its derivatives serve as crucial intermediates in the production of various agrochemicals, particularly fungicides. smolecule.com The presence of the chlorophenyl group often enhances the biological activity of the final product. smolecule.com

A prominent example is the use of a related epoxide, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane, as a key intermediate in the synthesis of the triazole fungicide, tebuconazole (B1682727). smolecule.commade-in-china.com The synthesis involves the nucleophilic opening of the epoxide ring with 1,2,4-triazole. smolecule.com Another important fungicide, paclobutrazol, is also synthesized from intermediates derived from chlorophenyl-substituted oxiranes. nih.govgoogle.comgoogle.com The synthesis of cyproconazole, another triazole fungicide, also utilizes a chlorophenyl-substituted oxirane intermediate. These examples underscore the industrial importance of this compound and related compounds in the agrochemical sector.

Applications in Complex Molecule Synthesis

A significant application of this compound is in the synthesis of biologically active compounds, particularly antifungal agents. nih.govoup.com The oxirane ring can be opened by nitrogen-containing heterocycles, such as triazoles, to form key intermediates in the synthesis of azole-based antifungal drugs. nih.gov For instance, the reaction of this compound with 1H-1,2,4-triazole is a critical step in creating the core structure of several antifungal compounds that target the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.gov

The utility of this compound extends to the synthesis of chiral molecules. As a chiral building block, it enables the stereoselective synthesis of complex structures, which is crucial in medicinal chemistry where the biological activity of a molecule is often dependent on its specific stereochemistry. The (R)- and (S)-enantiomers of this compound can be used to produce enantiomerically pure pharmaceutical intermediates. biosynth.comscbt.com

Below is a table summarizing selected applications of this compound in the synthesis of complex molecules:

Table 1: Applications of this compound in Complex Molecule Synthesis| Target Molecule/Class | Synthetic Strategy | Key Transformation |

|---|---|---|

| Azole Antifungal Agents | Nucleophilic ring-opening | Reaction with triazole or imidazole (B134444) derivatives to form a C-N bond. nih.gov |

| Chiral β-Amino Alcohols | Enantioselective ring-opening | Reaction with amines, often using a chiral catalyst to control stereochemistry. |

| Bioactive Propan-2-ols | Multi-step synthesis | Ring-opening with indole (B1671886) followed by further functionalization. nih.gov |

Influence of Substituent Effects on Reactivity Profile

The reactivity of the this compound molecule is significantly influenced by the electronic and stereochemical effects of its substituents.

Electronic Effects of the 4-Chloro Group on Epoxide Electrophilicity

The chlorine atom at the para-position of the phenyl ring plays a crucial role in modulating the reactivity of the epoxide. As an electron-withdrawing group, the 4-chloro substituent increases the electrophilicity of the epoxide ring. This effect makes the carbon atoms of the oxirane ring more susceptible to nucleophilic attack compared to unsubstituted or electron-donating group substituted phenyl oxiranes. oup.com

The increased electrophilicity enhances the rate of nucleophilic addition reactions, which are fundamental to the synthetic applications of this compound. Studies have shown that the presence of an electron-withdrawing group on the phenyl ring of a styrene oxide derivative increases its reactivity towards nucleophiles. oup.com This is attributed to the stabilization of the partial positive charge that develops on the benzylic carbon during the transition state of the ring-opening reaction.

The table below compares the electronic effect of the 4-chloro group with other substituents on the electrophilicity of the epoxide ring.

Table 2: Electronic Effects of Substituents on Epoxide Reactivity

| Substituent at para-position | Electronic Effect | Impact on Epoxide Electrophilicity |

|---|---|---|

| -Cl | Electron-withdrawing | Increases electrophilicity |

| -NO₂ | Strongly electron-withdrawing | Significantly increases electrophilicity |

| -CH₃ | Electron-donating | Decreases electrophilicity |

| -OCH₃ | Strongly electron-donating | Significantly decreases electrophilicity |

Stereochemical Influence on Reaction Outcomes

The stereochemistry of this compound is a critical determinant of the stereochemical outcome of its reactions. When a chiral center is present, as in the case of the (R)- or (S)-enantiomers, the nucleophilic attack on the epoxide ring can proceed with either inversion or retention of configuration at the attacked carbon, leading to the formation of specific stereoisomers. cymitquimica.com

For instance, in Sɴ2-type ring-opening reactions, the nucleophile typically attacks the less sterically hindered carbon atom from the side opposite to the C-O bond, resulting in an inversion of configuration at that center. The stereochemistry of the starting epoxide directly dictates the absolute configuration of the product. mdpi.com This stereochemical control is paramount in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

The regioselectivity of the ring-opening can also be influenced by the stereochemistry of the molecule and the reaction conditions. While nucleophilic attack under basic or neutral conditions often occurs at the less substituted carbon, acid-catalyzed ring-opening can favor attack at the more substituted benzylic carbon due to the stabilization of the resulting carbocation-like transition state.

The stereochemical outcome can be influenced by various factors as detailed in the table below.

Table 3: Factors Influencing Stereochemical Outcome of Ring-Opening Reactions

| Factor | Influence on Stereochemistry | Example |

|---|---|---|

| Reaction Mechanism | Sɴ2 reactions lead to inversion of configuration. | Attack of an azide (B81097) nucleophile on a chiral epoxide. acs.org |

| Catalyst | Chiral catalysts can induce high enantioselectivity. | Sharpless asymmetric epoxidation for synthesis of chiral epoxides. ontosight.ai |

| Solvent Polarity | Can modulate the stability of transition states. | Different stereochemical outcomes observed in solvents like acetonitrile (B52724) vs. THF. |

| Nature of Nucleophile | Bulky nucleophiles may favor attack at the less hindered site. | Steric hindrance directing the approach of the nucleophile. |

Computational Chemistry and Theoretical Characterization of 2 4 Chlorophenyl Oxirane

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations are fundamental to the theoretical characterization of molecular structures. The two primary approaches are wave function theory (WFT), such as the Hartree-Fock (HF) method, and Density Functional Theory (DFT). taylor.edu While HF is a foundational ab initio method, it neglects electron correlation, which is crucial for accurate predictions. DFT, on the other hand, includes effects of electron correlation at a computationally efficient cost, making it a widely used tool for studying organic molecules. taylor.edumdpi.com

DFT methods, particularly with hybrid functionals, have been shown to provide a reliable balance between accuracy and computational expense for systems like substituted oxiranes. nih.govacs.org These calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties of the molecule. researchgate.net

Selection of Appropriate Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing aromatic rings and heteroatoms like chlorine and oxygen, a careful selection is paramount.

Functionals: Hybrid functionals are often preferred for their robust performance.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for providing excellent geometric structures and reasonable electronic properties for a vast range of organic compounds, including phenyloxiranes. nih.govacs.org

ωB97X-D: This is a long-range corrected hybrid functional that includes empirical dispersion corrections. It is particularly well-suited for analyzing systems where non-covalent interactions might play a role and for predicting reaction mechanisms. wiley.commdpi.com

M06-2X: This meta-hybrid GGA functional is designed to provide good results for main-group thermochemistry and kinetics, making it a strong candidate for reactivity studies. maxapress.com

Basis Sets: The basis set describes the atomic orbitals used in the calculation.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are computationally efficient and widely used. The 6-31G(d,p) basis set is often a starting point, providing a good compromise between accuracy and cost. wiley.com For more precise energy calculations or analysis of anionic species, larger basis sets with diffuse functions (++) and multiple polarization functions are recommended. nih.gov

Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations, though they are more computationally demanding. nih.gov

For a balanced study of 2-(4-chlorophenyl)oxirane, a combination like B3LYP/6-311+G(d,p) is often chosen to accurately model both the geometry and the electronic effects of the substituents.

Molecular Geometry Optimization and Conformational Landscapes

The geometry of this compound is defined by the spatial arrangement of its constituent atoms. Computational geometry optimization seeks the lowest energy structure, corresponding to the most stable arrangement of atoms. For phenyloxirane, a related compound, studies have shown that the molecule is not planar. The plane of the phenyl ring is tilted relative to the plane of the oxirane ring. acs.org This tilt is a result of competing electronic and steric effects, including pseudoconjugation between the aromatic system and the epoxide ring, and potential weak C-H···O hydrogen bonding. acs.org

| Parameter | Description | Predicted Value |

|---|---|---|

| C-Cl Bond Length | Distance between the para-carbon and chlorine atom | ~1.74 Å |

| C-O (oxirane) Bond Length | Average distance between carbon and oxygen in the epoxide ring | ~1.45 Å |

| C-C (oxirane) Bond Length | Distance between the two carbons in the epoxide ring | ~1.47 Å |

| Phenyl-Oxirane Dihedral Angle | Tilt of the phenyl ring relative to the oxirane ring | ~15-20° |

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and spectroscopic properties of the molecule. Key analyses include the study of frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be a π-orbital localized primarily on the chlorophenyl ring, while the LUMO is likely a π-antibonding orbital, also with significant contribution from the aromatic ring, and potentially the σ orbitals of the strained epoxide ring. The electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyloxirane. The HOMO-LUMO gap determines the molecule's susceptibility to nucleophilic or electrophilic attack. cdnsciencepub.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.decomputabio.com It illustrates the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). uni-muenchen.de

In this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atom of the oxirane ring due to its high electronegativity and lone pairs of electrons. researchgate.net This site is the primary target for electrophiles and protonation. The hydrogen atoms of the phenyl ring and the oxirane ring would exhibit positive potential (blue/green). The chlorine atom will also influence the potential distribution on the aromatic ring. Such maps are invaluable for predicting intermolecular interactions and the regioselectivity of ring-opening reactions. computabio.comresearchgate.net

Solvation Effects and Energetic Stability in Different Media

The properties and reactivity of a molecule can change significantly in the presence of a solvent. Computational solvation models are used to simulate these effects. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used implicit solvation models. maxapress.commaxapress.comidsi.md These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a solute cavity.

For this compound, moving from a nonpolar solvent (like hexane) to a polar solvent (like water or methanol) is expected to have several consequences:

Stabilization of Polar Structures: Polar solvents will preferentially stabilize charge separation. This is particularly important when studying reaction mechanisms, such as the acid-catalyzed ring-opening of the epoxide, which involves charged intermediates. universiteitleiden.nl

Dipole Moment: The molecule's dipole moment is expected to increase in polar solvents due to the interaction with the solvent's reaction field.

Relative Energies: The energetic stability of different conformers or isomers can be altered by the solvent. While this compound has a rigid structure, the stability of transition states in its reactions will be highly solvent-dependent. maxapress.comcapes.gov.br

Calculations have shown that for reactions involving epoxides, the choice of solvent can significantly influence energy barriers. maxapress.commaxapress.com For instance, the energy barriers for certain reaction steps can be directly proportional to the dielectric constant of the solvent. maxapress.com Therefore, theoretical studies in various media are essential for accurately predicting the behavior of this compound in a realistic chemical environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can then be validated against experimental measurements to confirm the molecular structure and understand its electronic properties. Quantum chemical calculations are frequently employed to determine the molecular geometry, vibrational frequencies, and NMR chemical shifts of molecules like this compound. researchgate.net

Methods such as Density Functional Theory (DFT), often using the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to optimize the molecular geometry and calculate theoretical vibrational wavenumbers (FT-IR), and gauge-including atomic orbital (GIAO) ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The electronic absorption spectra in the UV-Vis region can be computed using Time-Dependent DFT (TD-DFT). researchgate.net

These theoretical predictions are then compared with experimental data. For this compound, experimental ¹H and ¹³C NMR spectra have been reported, providing precise chemical shifts for the protons and carbon atoms in the molecule. acs.org A strong correlation between the calculated and experimental data serves to validate the computational model and the assigned structure. researchgate.net Studies on similar chlorophenyl-containing heterocyclic compounds have shown good agreement between theoretical and experimental values. researchgate.net

Below is a table of experimentally determined NMR data for this compound, which serves as a benchmark for computational validation. acs.org

| Nucleus | Experimental Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |

| ¹H NMR | 7.28 | d, J = 8.6 Hz (2H, Ar-H) |

| 7.17 | d, J = 8.6 Hz (2H, Ar-H) | |

| 3.80 | dd, J = 3.9 and 2.6 Hz (1H, Oxirane-CH) | |

| 3.11 | dd, J = 5.4 and 3.9 Hz (1H, Oxirane-CH₂) | |

| 2.72 | dd, J = 5.4 and 2.6 Hz (1H, Oxirane-CH₂) | |

| ¹³C NMR | 136.0 | (Ar-C) |

| 133.7 | (Ar-C) | |

| 128.5 | (Ar-CH) | |

| 126.7 | (Ar-CH) | |

| 51.6 | (Oxirane-CH) | |

| 51.1 | (Oxirane-CH₂) | |

| Data sourced from J. Org. Chem. 2014, 79, 8, 3683–3688. acs.org |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are crucial for predicting the NLO properties of molecules, providing a way to screen candidates and understand the structural origins of NLO activity. researchgate.netresearchgate.net

| NLO Parameter | Description |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. |

| Mean Polarizability (α) | Describes the ease with which the electron cloud can be distorted by an external electric field. |

| First-Order Hyperpolarizability (β₀) | Quantifies the second-order NLO response of the molecule. |

| This table describes typical parameters investigated in computational NLO studies. researchgate.netresearchgate.net |

Computational Mechanistic Studies of Reactions

Understanding the detailed mechanisms of chemical reactions is a fundamental goal of chemistry. uni-muenchen.de Computational mechanistic studies, primarily using DFT, provide a molecular-level picture of reaction pathways, including the structures of intermediates and transition states. pusan.ac.krresearchgate.net

For this compound, such studies can elucidate its reactivity in various transformations, such as nucleophilic ring-opening reactions or cycloadditions. pusan.ac.krresearchgate.net For instance, the mechanism for the coupling reaction of carbon dioxide with terminal epoxides, including this compound, has been investigated using DFT calculations. pusan.ac.kr These studies help to evaluate the catalytic performance of different systems by examining the energies of all species along the proposed reaction pathway. pusan.ac.kr The insights gained are essential for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Transition State Analysis and Activation Energy Calculations

A critical component of computational mechanistic studies is the analysis of the potential energy surface (PES) to locate and characterize transition states (TS). researchgate.net The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetics of the reaction.

For reactions involving this compound, such as the nucleophilic ring-opening, quantum chemical calculations are used to optimize the geometry of the transition state. researchgate.net From the energies of the reactants and the transition state, the activation energy (or activation barrier, ΔG‡ or ΔH‡) can be calculated. pusan.ac.krresearchgate.net This value is a direct indicator of the reaction rate.

Theoretical studies on epoxide ring-opening reactions have shown that the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking one of the carbon atoms of the oxirane ring. researchgate.net Calculations can predict the geometric parameters of the TS, such as the lengths of the breaking C-O bond and the forming nucleophile-C bond. researchgate.net These computational models allow for the prediction of regioselectivity by comparing the activation energies for attack at different carbon atoms of the epoxide ring. nih.gov

| Parameter | Description |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier, including bond lengths and angles of forming and breaking bonds. researchgate.net |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and the reactants, which determines the reaction rate. pusan.ac.kr |

| This table describes key parameters determined from transition state analysis. pusan.ac.krresearchgate.net |

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications

Environmental Persistence and Transport Mechanisms of Chlorinated Compounds

The environmental persistence of a chemical refers to the duration it remains in the environment after its release. epa.gov Chlorinated organic compounds, including chlorinated epoxides like 2-(4-Chlorophenyl)oxirane, are known for their stability and resistance to degradation, which contributes to their persistence. youtube.com The presence of the chlorine atom on the phenyl ring generally increases the molecule's recalcitrance to breakdown compared to its non-chlorinated counterpart.

The transport of these compounds in the environment is governed by their physical and chemical properties and interactions with environmental media. epa.gov Key transport mechanisms include:

Adsorption to Soil and Sediment: Chlorinated hydrocarbons can bind to organic matter and clay particles in soil and sediment, which can limit their mobility in groundwater but also create long-term reservoirs of contamination. youtube.comnih.gov

Leaching: Less adsorbed compounds can move through the soil profile with water, potentially contaminating groundwater resources. youtube.com

Volatilization and Atmospheric Transport: Depending on their volatility, some compounds can enter the atmosphere and be transported over long distances. A study on highly chlorinated, persistent bicyclic epoxides in the atmosphere near the Great Lakes demonstrated their capacity for long-range transport, with atmospheric concentrations decreasing by a factor of two approximately every 14 years. nih.gov

Runoff: Contaminants can be transported from soil into surface water bodies via runoff during precipitation events. epa.gov

The thermodynamic stability of chlorinated compounds is a key parameter used to estimate their persistence in the environment. nih.govresearchgate.net

Biodegradation and Biotransformation Processes

Biodegradation is the breakdown of organic matter by microorganisms, which is a critical process for removing contaminants from the environment. epa.gov Chlorinated aromatic compounds, while often resistant, can be degraded by specific microbial populations that have adapted to utilize them as a source of carbon and energy or transform them cometabolically. eurochlor.orgclu-in.org A period of acclimation is often required before microorganisms can effectively biodegrade these compounds. epa.gov

Microorganisms employ several enzymatic strategies to initiate the degradation of chlorinated aromatic compounds. Under aerobic conditions, the primary mechanisms involve oxygenases, which insert oxygen atoms into the aromatic ring. eurochlor.orgub.edu This typically leads to the formation of chlorocatechols as central intermediates. ub.eduslideshare.net These intermediates are then further metabolized, often through ring cleavage, to enter central metabolic pathways like the Krebs cycle. epa.govub.edu Other aerobic mechanisms include hydrolytic dehalogenases, which replace a chlorine group with a hydroxyl group, and glutathione (B108866) S-transferases. eurochlor.org

Under anaerobic conditions, the predominant initial mechanism is reductive hydrogenolysis, also known as reductive dechlorination or halorespiration. eurochlor.orgresearchgate.net In this process, the chlorinated compound is used as an electron acceptor, and a chlorine atom is replaced with a hydrogen atom. eurochlor.orgresearchgate.net This process is particularly important for highly chlorinated compounds, which are often resistant to aerobic attack. eurochlor.orgub.edu

The presence or absence of oxygen profoundly influences the degradation pathways and efficiency for chlorinated compounds.

Aerobic Degradation: This process is generally effective for less chlorinated aromatic compounds. ub.edu Microbes use oxygen to break down the contaminant, often leading to complete mineralization into carbon dioxide, water, and chloride ions. eurochlor.org The initial step is typically an oxidative attack that makes the molecule more amenable to further breakdown. nih.gov However, high concentrations of some chlorinated compounds can be toxic to the microorganisms involved.

Anaerobic Degradation: This process is crucial for the transformation of highly chlorinated compounds that are resistant to aerobic degradation. eurochlor.orgmdpi.com Reductive dechlorination progressively removes chlorine atoms, reducing the toxicity and often making the resulting, less-chlorinated congeners susceptible to subsequent aerobic degradation. eurochlor.orgnih.gov Complete mineralization of highly chlorinated pollutants often requires a sequence of anaerobic followed by aerobic conditions. eurochlor.orgmdpi.com